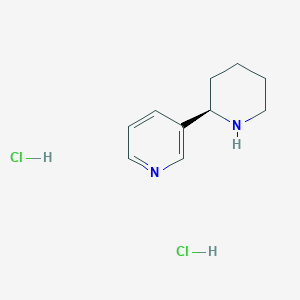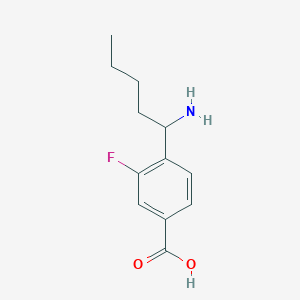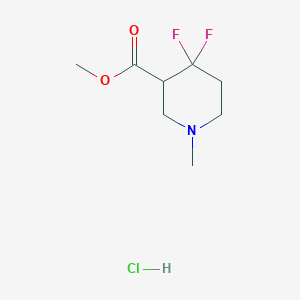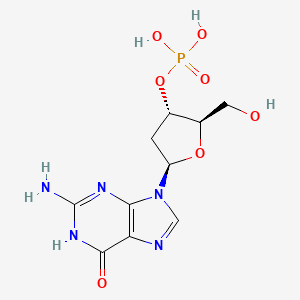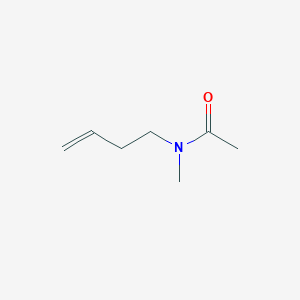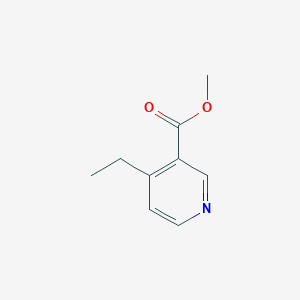
Methyl 4-ethylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-ethylnicotinate is an organic compound belonging to the class of nicotinates, which are esters of nicotinic acid. It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and an ethyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethylnicotinate typically involves the esterification of 4-ethylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-ethylnicotinic acid+methanolacid catalystMethyl 4-ethylnicotinate+water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can further enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
Methyl 4-ethylnicotinate undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-ethylnicotinic acid.
Reduction: 4-ethyl-3-pyridinemethanol.
Substitution: 4-ethyl-3-bromopyridine.
科学研究应用
Methyl 4-ethylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including inflammatory conditions and metabolic disorders.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 4-ethylnicotinate involves its interaction with specific molecular targets in the body. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, leading to changes in cellular signaling pathways. Additionally, its ester group allows for enhanced penetration through biological membranes, increasing its bioavailability and efficacy.
相似化合物的比较
Methyl 4-ethylnicotinate can be compared with other nicotinic acid esters, such as Methyl nicotinate and Ethyl nicotinate. While all these compounds share a common nicotinic acid backbone, the presence of different ester groups and substituents can significantly influence their chemical properties and biological activities.
Similar Compounds
Methyl nicotinate: Known for its use as a rubefacient in topical formulations.
Ethyl nicotinate: Similar to Methyl nicotinate but with slightly different pharmacokinetic properties.
Methyl 3-pyridinecarboxylate: Another ester of nicotinic acid with distinct chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis. Further research into its biological activities and mechanisms of action could uncover new therapeutic uses for this compound.
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
methyl 4-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-5-10-6-8(7)9(11)12-2/h4-6H,3H2,1-2H3 |
InChI 键 |
AJCMIMQHZRCJNU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=NC=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



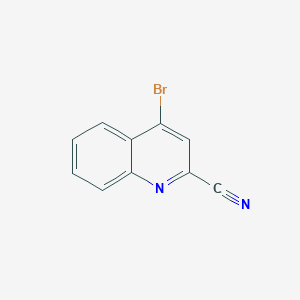
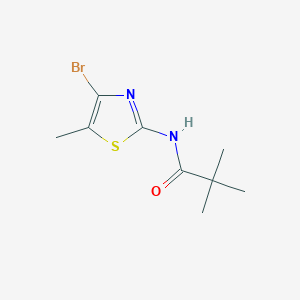
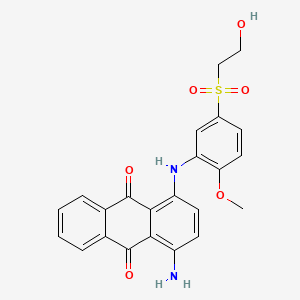
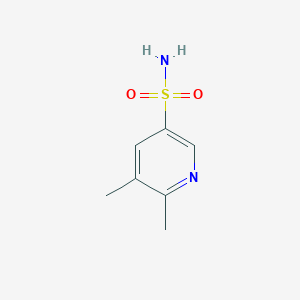

![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)

